molecular formula C18H27N3O2 B269076 N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

货号 B269076
分子量: 317.4 g/mol
InChI 键: CYALEWWSWXFRDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BCA has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

作用机制

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can induce apoptosis and inhibit cell growth in cancer cells.
In neurodegenerative diseases, CK2 is known to phosphorylate tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with neurodegenerative diseases.
Biochemical and physiological effects:
N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide inhibits CK2 activity, induces apoptosis, and inhibits cell growth. It also sensitizes cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with these conditions.
Inflammatory disorders such as rheumatoid arthritis and psoriasis are characterized by the production of pro-inflammatory cytokines. N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for these conditions.

实验室实验的优点和局限性

One of the advantages of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in lab experiments is its specificity for CK2. It has been shown to have minimal off-target effects, making it a reliable tool for studying the role of CK2 in various cellular processes.
However, one of the limitations of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide is its solubility in aqueous solutions. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.
List as many

未来方向

As possible:
1. Further studies are needed to determine the efficacy of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with chemotherapy and radiation therapy in cancer treatment.
2. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other CK2 inhibitors for the treatment of neurodegenerative diseases should be investigated.
3. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on other cellular processes regulated by CK2, such as DNA repair and transcription, should be studied.
4. The development of more water-soluble formulations of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide could expand its use in experimental settings.
5. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a therapeutic agent for other inflammatory conditions, such as inflammatory bowel disease, should be investigated.
6. Studies should be conducted to determine the safety and toxicity profile of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in humans.
7. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a diagnostic tool for CK2-related diseases should be explored.
8. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on CK2 activity in different tissue types should be studied to determine its tissue-specific effects.
9. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other targeted therapies, such as immunotherapy, should be investigated.
10. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on the microbiome and gut health should be studied to determine its potential impact on overall health.

合成方法

The synthesis of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide involves the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N-butylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the pure N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide compound.

科学研究应用

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disease research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is known to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for these conditions.

属性

产品名称

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC 名称

N-butyl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-2-3-13-19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,22)(H2,20,21,23)

InChI 键

CYALEWWSWXFRDZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

规范 SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。